molecular formula C22H27NO9 B12336155 O-Desmethyl Galanthamine beta-D-Glucuronide

O-Desmethyl Galanthamine beta-D-Glucuronide

Cat. No.: B12336155
M. Wt: 449.4 g/mol
InChI Key: XDVUICJRQISSRL-FIVLPKNVSA-N
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Description

O-Desmethyl Galanthamine beta-D-Glucuronide: is a major metabolite of galanthamine, a natural alkaloid derived from the bulbs and flowers of certain plants such as the snowdrop (Galanthus species). This compound has the molecular formula C22H27NO9 and a molecular weight of 449.45 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Galanthamine beta-D-Glucuronide typically involves the glucuronidation of O-Desmethyl Galanthamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: O-Desmethyl Galanthamine beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

O-Desmethyl Galanthamine beta-D-Glucuronide exerts its effects primarily through its interaction with the cholinergic system. It is a metabolite of galanthamine, which is a reversible, competitive inhibitor of the acetylcholinesterase enzyme. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Additionally, galanthamine and its metabolites can act as allosteric modulators of nicotinic acetylcholine receptors, further enhancing cholinergic signaling .

Comparison with Similar Compounds

    Galanthamine: The parent compound from which O-Desmethyl Galanthamine beta-D-Glucuronide is derived.

    O-Desmethyl Galanthamine: The immediate precursor to the glucuronide form.

    Nivalin: Another derivative of galanthamine used in similar research contexts.

Uniqueness: this compound is unique in its specific glucuronidation, which affects its solubility, bioavailability, and metabolic stability. This makes it particularly useful for studying the pharmacokinetics and metabolism of galanthamine and its derivatives .

Properties

Molecular Formula

C22H27NO9

Molecular Weight

449.4 g/mol

IUPAC Name

(3S,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15?,16-,17?,19?,21+,22-/m0/s1

InChI Key

XDVUICJRQISSRL-FIVLPKNVSA-N

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O)O

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Origin of Product

United States

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